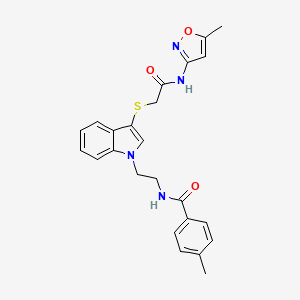

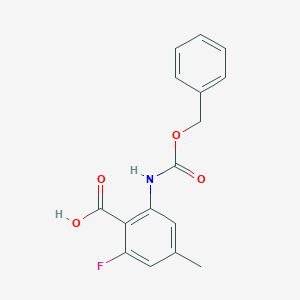

4-甲基-N-(2-(3-((2-((5-甲基噁唑-3-基)氨基)-2-氧代乙基)硫)-1H-吲哚-1-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves multiple steps, including cyclization, thioamide formation, and reactions under specific conditions to achieve high yield and purity. For example, compounds with similar structures have been synthesized through reactions involving cyclization of thioamide with chloroacetoacetate, achieving yields above 60% (Tang Li-jua, 2015).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, has been conducted on similar compounds to determine their crystal structure and understand the spatial arrangement of atoms within the molecule. Such analyses reveal the stabilizing effects of hydrogen bonds and π-π interactions, which are critical for the stability and reactivity of the compound (P. Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of this compound involves interactions that can lead to various transformations, including isomerization and cyclization reactions. These reactions are influenced by the presence of functional groups, such as the thioamide and amino groups, which play a significant role in the compound's behavior under different chemical conditions (D. M. Argilagos et al., 1997).

科学研究应用

合成和生物活性

- 抗炎应用: 对吲哚基氮杂环丙酮酸酯的研究突出了具有抗炎特性的化合物的合成和测试。这些化合物旨在提供非甾体类抗炎药物(NSAIDs)的替代方案,可能减少溃疡活性(Kalsi et al., 1990)。

- 抗癌剂: 开发用于抗癌应用的促凋亡吲哚噻嗪衍生物展示了类似化合物在靶向癌细胞,特别是黑色素瘤,通过抑制人类碳酸酐酶同工型的潜力(Yılmaz等人,2015年)。

- 酶抑制用于医学应用: 对双杂环苯甲酰胺作为碱性磷酸酶抑制剂的研究提供了有关它们在医学应用中的使用的见解,强调了它们在调节骨骼和牙齿钙化方面的潜力,而不对红细胞产生毒性影响(Abbasi等人,2019年)。

合成和化学性质

- 化学合成技术: 各种杂环化合物的合成展示了创造潜在药理活性分子的方法。这些合成涉及环化、氨解和缩合等反应,产生具有潜在应用于药物开发和生物化学研究的化合物(Sokolov et al., 2014)。

属性

IUPAC Name |

4-methyl-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c1-16-7-9-18(10-8-16)24(30)25-11-12-28-14-21(19-5-3-4-6-20(19)28)32-15-23(29)26-22-13-17(2)31-27-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,30)(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSANUCNWJNONP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)

![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)